molecular formula C13H16N2O2 B5978486 5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No. B5978486
M. Wt: 232.28 g/mol
InChI Key: RLGCKRZNRWUTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety.

Mechanism of Action

5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that helps to regulate brain activity and reduce anxiety. By inhibiting GABA transaminase, 5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one increases the levels of GABA in the brain, which can help to reduce seizures and anxiety.
Biochemical and Physiological Effects:
5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizures and anxiety. It has also been shown to have anti-addictive properties, and may be useful in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has a number of advantages for lab experiments. It is relatively easy to synthesize, and can be produced in high purity. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in lab experiments. It is relatively expensive to produce, and may not be readily available in all labs.

Future Directions

There are a number of potential future directions for research on 5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one. One area of research is the development of new and more efficient synthesis methods for 5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one. Another area of research is the investigation of its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, research could focus on the development of new and more potent inhibitors of GABA transaminase, which could have broader therapeutic applications.

Synthesis Methods

5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized using a multi-step process that involves the reaction of 3-hydroxypropionaldehyde with phenylhydrazine, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is then treated with sodium borohydride to yield 5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one in high purity.

Scientific Research Applications

5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one increases the levels of GABA in the brain, which can help to reduce seizures and anxiety.

properties

IUPAC Name

1-(3-hydroxypropyl)-5-imino-4-phenyl-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-13-12(10-5-2-1-3-6-10)11(17)9-15(13)7-4-8-16/h1-3,5-6,14,16-17H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGCKRZNRWUTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CCCO)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-hydroxypropyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one

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